molecular formula C22H23NO5 B14004286 (2R)-3-(cyclobutoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

(2R)-3-(cyclobutoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Cat. No.: B14004286
M. Wt: 381.4 g/mol
InChI Key: KMDFHULRLPLDGQ-HXUWFJFHSA-N
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Description

(2R)-3-(cyclobutoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclobutoxy group and a fluorenylmethoxycarbonylamino group attached to a propanoic acid backbone. Its distinct chemical properties make it a subject of interest in synthetic chemistry and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(cyclobutoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of the amino group with a fluorenylmethoxycarbonyl (Fmoc) group, followed by the introduction of the cyclobutoxy group through a nucleophilic substitution reaction. The final step involves the deprotection of the Fmoc group and the formation of the propanoic acid moiety under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(cyclobutoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R)-3-(cyclobutoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential pharmaceutical applications include the development of new drugs targeting specific enzymes or receptors.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-3-(cyclobutoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, binding to the active site and altering the enzyme’s activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid: Similar in structure but with a hexanoic acid backbone.

    tert-butyl (2R)-3-(cyclobutoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid: Contains a tert-butyl group instead of a propanoic acid moiety.

Uniqueness

This compound is unique due to its combination of a cyclobutoxy group and a fluorenylmethoxycarbonylamino group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

(2R)-3-cyclobutyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C22H23NO5/c24-21(25)20(13-27-14-6-5-7-14)23-22(26)28-12-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-4,8-11,14,19-20H,5-7,12-13H2,(H,23,26)(H,24,25)/t20-/m1/s1

InChI Key

KMDFHULRLPLDGQ-HXUWFJFHSA-N

Isomeric SMILES

C1CC(C1)OC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CC(C1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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